(Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide (Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20207902
InChI: InChI=1S/C14H16N2O3S2/c1-9-4-3-5-11(6-9)16-12-7-21(18,19)8-13(12)20-14(16)15-10(2)17/h3-6,12-13H,7-8H2,1-2H3
SMILES:
Molecular Formula: C14H16N2O3S2
Molecular Weight: 324.4 g/mol

(Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

CAS No.:

Cat. No.: VC20207902

Molecular Formula: C14H16N2O3S2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide -

Specification

Molecular Formula C14H16N2O3S2
Molecular Weight 324.4 g/mol
IUPAC Name N-[3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide
Standard InChI InChI=1S/C14H16N2O3S2/c1-9-4-3-5-11(6-9)16-12-7-21(18,19)8-13(12)20-14(16)15-10(2)17/h3-6,12-13H,7-8H2,1-2H3
Standard InChI Key KSTPRUZYANBWIB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C

Introduction

(Z)-N-(5,5-Dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of a thieno[3,4-d]thiazole core, a 5,5-dioxide functional group, an acetamide moiety, and an m-tolyl substituent. These structural features contribute to its unique chemical reactivity and potential biological activity.

Synthesis Pathway

The synthesis of (Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. Common reagents include:

  • Hydrogen Peroxide (H₂O₂): For oxidation steps.

  • Sodium Borohydride (NaBH₄): For reduction processes.

  • Various Nucleophiles: For substitution reactions.

Optimization of reaction conditions is crucial to maximize yield and purity. The synthesis likely involves condensation reactions to form the thieno[3,4-d]thiazole core followed by functionalization to introduce the acetamide moiety and m-tolyl substituent.

Potential Applications

The compound's unique structural arrangement suggests applications in:

  • Medicinal Chemistry:

    • Potential as a therapeutic agent due to its bioactive functional groups.

    • Interaction studies with biological targets are essential for evaluating therapeutic potential.

  • Materials Science:

    • The stability conferred by the 5,5-dioxide group makes it a candidate for advanced material applications.

Biological Activity

Although specific data on this compound's biological activity is limited, structurally similar thieno[3,4-d]thiazole derivatives have demonstrated:

  • Antioxidant properties through radical scavenging mechanisms .

  • Potential anti-inflammatory activity via molecular docking studies targeting enzymes like 5-lipoxygenase (5-LOX) .

  • Cytotoxic effects against cancer cell lines in related compounds bearing heterocyclic scaffolds .

Further studies are required to confirm these activities for (Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide.

Research Findings and Data Table

AspectDetails
Functional GroupsThieno[3,4-d]thiazole core, acetamide moiety, m-tolyl substituent
Chemical ReactivityEnhanced by 5,5-dioxide; suitable for oxidation and substitution reactions
Biological ActivitiesAntioxidant (potential), anti-inflammatory (potential), cytotoxicity
ApplicationsMedicinal chemistry, materials science

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator